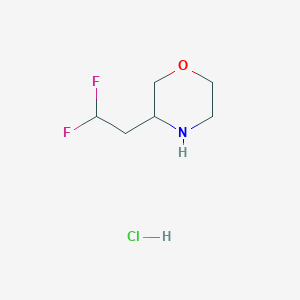

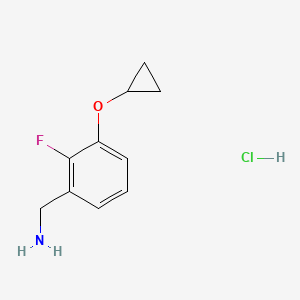

N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (MQT) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Applications De Recherche Scientifique

Antibacterial Activity

N-(6-methoxyquinolin-8-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and its derivatives have been explored for their antibacterial properties. A study by Qu et al. (2018) designed and synthesized compounds containing the 1,3,4-thiadiazole moiety and evaluated their antibacterial efficacy against various bacteria. The results indicated moderate to good antibacterial activity, comparable to the reference drug Chloromycin (Qu et al., 2018).

Antiproliferative and Antimicrobial Properties

Another aspect of research focuses on the antiproliferative and antimicrobial properties of similar compounds. Gür et al. (2020) explored Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, demonstrating significant antimicrobial activity and DNA protective ability against oxidative damage. These compounds also exhibited cytotoxicity on cancer cell lines, suggesting potential applications in cancer therapy (Gür et al., 2020).

Anticonvulsant Agents

Research by Archana et al. (2002) delved into synthesizing compounds with a 1,3,4-thiadiazole structure for anticonvulsant applications. They found one compound in particular to be most effective, highlighting the therapeutic potential of these compounds in treating convulsions (Archana., Srivastava, & Kumar, 2002).

Antimicrobial Study of Fluoroquinolone-based 4-Thiazolidinones

Patel and Patel (2010) synthesized compounds from a fluoroquinolone base with 1,3-thiazolidin-4-one, establishing their potential as antifungal and antibacterial agents. This research demonstrates the versatility of the thiadiazole-quinoline structure in addressing various microbial infections (Patel & Patel, 2010).

Analgesic and Anti-Inflammatory Agents

Abu‐Hashem et al. (2020) developed novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting significant COX-2 inhibition and analgesic and anti-inflammatory activities. This research suggests potential applications of thiadiazole-quinoline derivatives in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Adenosine Receptor Antagonists

Muijlwijk-Koezen et al. (2001) explored thiazole and thiadiazole analogues as adenosine receptor antagonists. Their findings showed that these compounds can act as potent and selective antagonists, revealing potential applications in neurological disorders and diseases related to adenosine receptor activity (Muijlwijk-Koezen et al., 2001).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as primaquine, have been known to target the dna of malaria parasites .

Mode of Action

It is believed to interact with its targets, possibly causing changes at the molecular level that inhibit the function or replication of the target organism .

Biochemical Pathways

Related compounds have been shown to interfere with the life cycle of malaria parasites, disrupting their ability to reproduce and spread .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability .

Result of Action

It is likely that the compound’s interaction with its targets leads to a disruption in the normal function or replication of the target organism .

Propriétés

IUPAC Name |

N-(6-methoxyquinolin-8-yl)-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c1-8-13(21-18-17-8)14(19)16-11-7-10(20-2)6-9-4-3-5-15-12(9)11/h3-7H,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULPWPVZYNMDGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5,6-Dimethylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2727031.png)

![5-(Aminomethyl)-3-[(2-methoxyphenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B2727033.png)

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2727034.png)

![4-chloro-5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2727035.png)

![2-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B2727036.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2727038.png)

![2-(sec-butylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2727039.png)

![Benzo[d][1,3]dioxol-5-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2727046.png)